Cas no 131634-01-0 (1H-Indazole,3-(4-methyl-1-piperazinyl)-)

1H-Indazole,3-(4-methyl-1-piperazinyl)- structure
131634-01-0 structure
Product Name:1H-Indazole,3-(4-methyl-1-piperazinyl)-
CAS No:131634-01-0
MF:C12H16N4
MW:216.282241821289
CID:135009
PubChem ID:14823452
Update Time:2025-04-19

1H-Indazole,3-(4-methyl-1-piperazinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole,3-(4-methyl-1-piperazinyl)-
    • 3-(4-methyl-1-piperazinyl)-1H-Indazole
    • 3-(4-methylpiperazin-1-yl)-1H-indazole
    • A806293
    • 1H-Indazole, 3-(4-methyl-1-piperazinyl)-
    • FT-0756161
    • 131634-01-0
    • QEGQWEDKMMRTLW-UHFFFAOYSA-N
    • DTXSID40564434
    • SCHEMBL1545498
    • Inchi: 1S/C12H16N4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)13-14-12/h2-5H,6-9H2,1H3,(H,13,14)
    • InChI Key: QEGQWEDKMMRTLW-UHFFFAOYSA-N
    • SMILES: N1(C2C3C=CC=CC=3NN=2)CCN(C)CC1

Computed Properties

  • Exact Mass: 216.13768
  • Monoisotopic Mass: 216.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.16
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